molecular formula C25H22N6O2 B1684114 Sotrastaurin CAS No. 425637-18-9

Sotrastaurin

Katalognummer B1684114
CAS-Nummer: 425637-18-9
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: OAVGBZOFDPFGPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sotrastaurin is a potent and selective inhibitor of protein kinase C . It is a member of the class of maleimides that is maleimide which is substituted at position 3 by an indol-3-yl group and at position 4 by a quinazolin-4-yl group . It has been used in trials studying the basic science and treatment of Uveal Melanoma, Richter Syndrome, Prolymphocytic Leukemia, Recurrent Mantle Cell Lymphoma, and Recurrent Small Lymphocytic Lymphoma, among others .


Molecular Structure Analysis

Sotrastaurin has a molecular formula of C25H22N6O2 and a molecular weight of 438.5 g/mol . It is a N-alkylpiperazine, a N-arylpiperazine, a member of indoles, a member of quinazolines, and a member of maleimides .


Chemical Reactions Analysis

Sotrastaurin inhibits both T- and B-cell activations via PKC theta and beta isozymes, respectively . Both PKCs are important in the activation of nuclear factor-kappaB (NF-kB) . Inhibition of PKC beta in B-cells results in prevention of NF-kB-mediated signaling and downregulation of NF-kB target genes .

Wissenschaftliche Forschungsanwendungen

Treatment of Metastatic Uveal Melanoma

Sotrastaurin has been used in trials studying the treatment of Metastatic Uveal Melanoma . It is a potent, selective oral inhibitor of both the classical and novel isoforms of Protein Kinase C (PKC). In a phase Ib study, Sotrastaurin was used in combination with Alpelisib, a PI3Kα Inhibitor, in patients with Metastatic Uveal Melanoma . However, the study found no evidence of clinical efficacy .

Inhibition of RANKL-induced Bone Resorption

Sotrastaurin has been found to inhibit RANKL-induced osteoclast formation in vitro in a dose- and time-dependent manner . It exerts its anti-osteoclastic effect predominantly at the early stages of RANKL stimulation, suggesting inhibitory effects on precursor cell fusion . It also exerts anti-resorptive effects on mature osteoclasts’ bone resorptive function .

Treatment of Osteoarthritis (OA)

Sotrastaurin has been found to attenuate osteochondral pathologies associated with the development of OA . In animal studies, Sotrastaurin significantly alleviates the osteochondral pathologies of subchondral bone destruction as well as articular cartilage degeneration following DMM-induced OA .

Treatment of Richter Syndrome

Sotrastaurin has been used in trials studying the treatment of Richter Syndrome . Richter Syndrome is a complication of chronic lymphocytic leukemia (CLL), where the disease transforms into an aggressive type of lymphoma.

Treatment of Prolymphocytic Leukemia

Sotrastaurin has been used in trials studying the treatment of Prolymphocytic Leukemia . Prolymphocytic Leukemia is a type of blood cancer characterized by the presence of large numbers of prolymphocytes in the blood.

6. Treatment of Recurrent Mantle Cell Lymphoma Sotrastaurin has been used in trials studying the treatment of Recurrent Mantle Cell Lymphoma . Mantle Cell Lymphoma is a rare form of non-Hodgkin lymphoma.

7. Treatment of Recurrent Small Lymphocytic Lymphoma Sotrastaurin has been used in trials studying the treatment of Recurrent Small Lymphocytic Lymphoma . Small Lymphocytic Lymphoma is a slow-growing type of non-Hodgkin lymphoma.

Wirkmechanismus

Target of Action

Sotrastaurin, also known as AEB071, is an investigational immunosuppressant that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. It plays key roles in several signal transduction cascades .

Mode of Action

Sotrastaurin selectively inhibits PKC, thereby blocking early T-cell activation . This inhibition occurs via a calcineurin-independent mechanism . By blocking the activation of T-cells, Sotrastaurin prevents the immune response that leads to organ rejection in transplant patients .

Biochemical Pathways

The inhibition of PKC by Sotrastaurin affects several downstream pathways. PKC is involved in multiple signaling pathways, including the NF-κB pathway . By inhibiting PKC, Sotrastaurin can potentially affect the progression of diseases like cancer by regulating the infiltration of immunosuppressive cells .

Pharmacokinetics

Sotrastaurin is primarily metabolized through CYP3A4 . It has one active metabolite, N-desmethyl-sotrastaurin, which is present at low blood concentrations (less than 5% of the parent exposure) . The elimination half-life of Sotrastaurin averages 6 hours . The strong CYP3A4 inhibitor ketoconazole increased Sotrastaurin’s area under the concentration-time curve (AUC) by 4.6-fold , indicating that the bioavailability of Sotrastaurin can be significantly affected by other drugs that inhibit CYP3A4.

Result of Action

The inhibition of T-cell activation by Sotrastaurin results in a reduction of the immune response, which is beneficial in preventing organ rejection in transplant patients . The clinical efficacy of sotrastaurin has been variable, with some studies showing higher rates of biopsy-proven acute rejection (bpar) compared to control treatments .

Action Environment

The action of Sotrastaurin can be influenced by various environmental factors, including the presence of other drugs in the body. For instance, the co-administration of Sotrastaurin with strong CYP3A4 inhibitors like ketoconazole can significantly increase the bioavailability of Sotrastaurin . This suggests that the drug-drug interactions could play a crucial role in the efficacy and safety of Sotrastaurin.

Safety and Hazards

Sotrastaurin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . The substance must be handled with the care required for hazardous materials .

Eigenschaften

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915192
Record name 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sotrastaurin

CAS RN

425637-18-9, 949935-06-2
Record name Sotrastaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425637-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotrastaurin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotrastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTRASTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotrastaurin
Reactant of Route 2
Reactant of Route 2
Sotrastaurin
Reactant of Route 3
Reactant of Route 3
Sotrastaurin
Reactant of Route 4
Reactant of Route 4
Sotrastaurin
Reactant of Route 5
Reactant of Route 5
Sotrastaurin
Reactant of Route 6
Reactant of Route 6
Sotrastaurin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.